molecular formula C21H16N4O4 B3006512 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1189681-93-3

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B3006512
CAS No.: 1189681-93-3
M. Wt: 388.383
InChI Key: BCQHKSNPZIOJCQ-UHFFFAOYSA-N
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Description

The compound "3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one" is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused with a benzodioxole moiety and a dihydropyridazinone core substituted with a 3,5-dimethylphenyl group. The benzodioxole group enhances lipophilicity, which may improve membrane permeability, while the 3,5-dimethylphenyl substituent introduces steric bulk that could influence binding specificity. The dihydropyridazinone scaffold is less common in commercial drugs but has been explored in experimental compounds for its conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-12-7-13(2)9-15(8-12)25-6-5-16(26)19(23-25)21-22-20(24-29-21)14-3-4-17-18(10-14)28-11-27-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHKSNPZIOJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Dihydropyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of "3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one" positions it as a candidate for drug discovery, particularly in neurological or anti-inflammatory pathways. Future studies should prioritize:

  • ADMET profiling to assess solubility and metabolic stability.
  • Target identification via kinase/phosphodiesterase screening.
  • Comparative crystallography (using SHELX ) to resolve binding modes against oxadiazole-based herbicides.

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on current research findings.

Overview of the Compound

This compound features several key structural elements:

  • Benzodioxole Moiety : Known for its role in various biological activities.
  • Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
  • Pyridazine Framework : Contributes to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzodioxole : Synthesized via cyclization of catechol with formaldehyde under acidic conditions.
  • Synthesis of the Oxadiazole Ring : Achieved through the reaction of hydrazine with carboxylic acid derivatives followed by cyclization.
  • Coupling Reactions : The benzodioxole and oxadiazole intermediates are coupled with a pyridazine derivative through nucleophilic substitution reactions.

The exact mechanism of action remains partially understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of multiple heterocyclic rings suggests potential modulation of biological pathways through binding to active sites or altering protein conformations.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives with similar structures showed potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Analogous compounds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating that this compound may also possess similar activities .

Neuroprotective Effects

Preliminary studies suggest that compounds in this class may have neuroprotective effects by modulating pathways involved in neurodegeneration. This could be linked to their ability to influence oxidative stress responses and apoptosis pathways .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Compounds with similar oxadiazole structures exhibited IC50 values less than 10 µM against various tumor cell lines .
Antimicrobial Testing Compounds showed significant inhibition zones against E. coli and C. albicans in disk diffusion assays .
Neuroprotection In vitro studies indicated reduced neuronal apoptosis in models treated with related compounds .

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